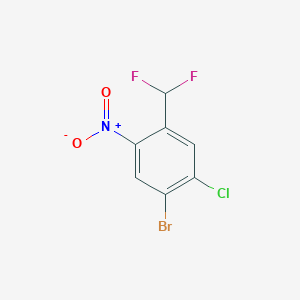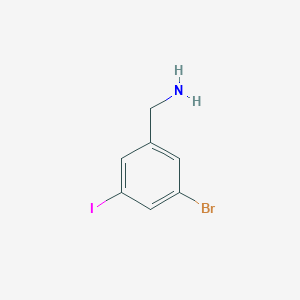
(3-Bromo-5-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and iodine at the 3rd and 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the sequential bromination and iodination of phenylmethanamine under controlled conditions. The process can be summarized as follows:
Bromination: Phenylmethanamine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3rd position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to enhance the stability and efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylmethanamines, nitro derivatives, and coupled aromatic compounds.
Applications De Recherche Scientifique
(3-Bromo-5-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of (3-Bromo-5-iodophenyl)methanamine involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- (3-Bromo-2-iodophenyl)methanamine
- (5-Bromo-2-iodophenyl)methanamine
- (3-Iodo-5-bromophenyl)methanamine
Comparison: Compared to its analogs, (3-Bromo-5-iodophenyl)methanamine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positional isomerism can influence its chemical behavior and biological activity, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
(3-bromo-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
Clé InChI |
OBITTXAPELWCHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



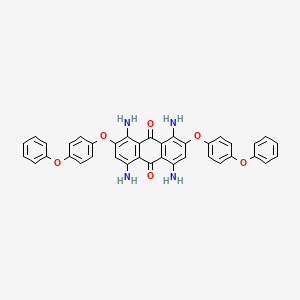
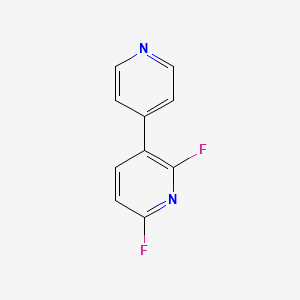
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)

![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
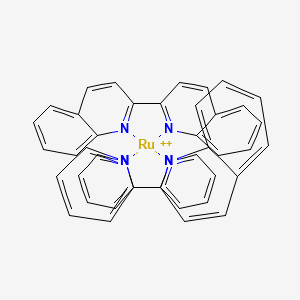

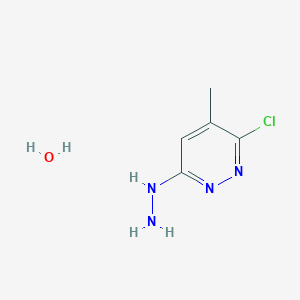
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
